![molecular formula C10H11NO3 B2992257 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2174001-35-3](/img/structure/B2992257.png)

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

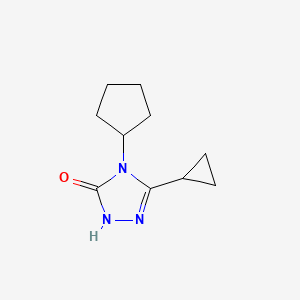

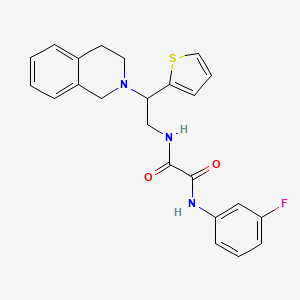

“1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2174001-35-3 . It has a molecular weight of 193.2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid . The InChI code is 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) .Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

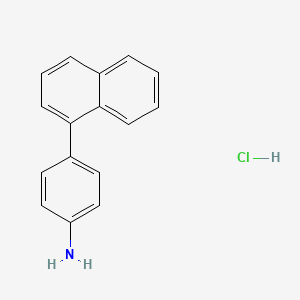

Core Structures in Biological Activities

Bicyclic compounds, including structures related to "1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid," are recognized for their diverse biological activities. These compounds have been utilized as conformationally locked analogues of nucleoside building blocks and have found application in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notably, methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, constituents of potent antibiotics, illustrate the significance of these core structures in designing bioactive molecules (Jimeno et al., 2011).

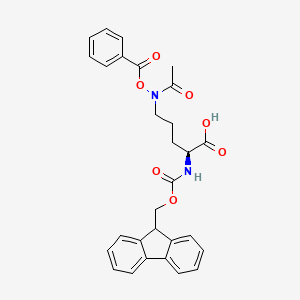

Triazole-based Scaffolds in Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound of interest, serves as a foundation for creating peptidomimetics and biologically active compounds based on the triazole scaffold. Overcoming the Dimroth rearrangement challenge, a ruthenium-catalyzed cycloaddition method has been developed, enabling the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015).

Mesoionic Carbenes (MICs) in Catalysis and Material Science

1 H-1,2,3-Triazol-5-ylidenes, related to the oxazolyl bicyclic structure, represent a class of stable cyclic carbenes known as mesoionic carbenes (MICs). These compounds have been successfully applied in various catalytic transformations and material science, highlighting their utility in synthesizing efficient catalysts and photosensitizers based on transition metals (Guisado‐Barrios et al., 2018).

Synthesis and Characterization of Alicyclic Polymers

Alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives related to "this compound," have been developed for 193 nm photoresist materials. These polymers, synthesized via free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showcase the material science applications of such bicyclic structures (Okoroanyanwu et al., 1998).

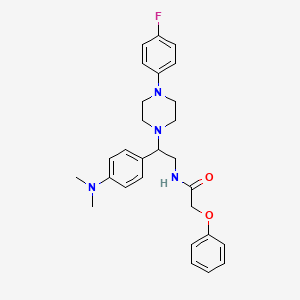

Heterocyclic Compounds in Antimicrobial Applications

Chemically modified chitosan biopolymers incorporating heterocyclic compounds, akin to "this compound," have demonstrated significant antimicrobial activities. The modification with heterocyclic moieties enhances the biopolymers' efficacy against various bacterial and fungal strains, underscoring the importance of such structures in developing antimicrobial agents (Azmy et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPYORHQKTTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)

![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)